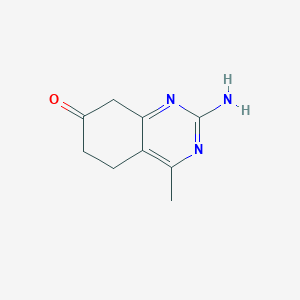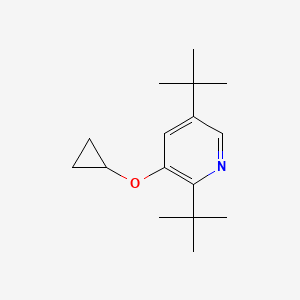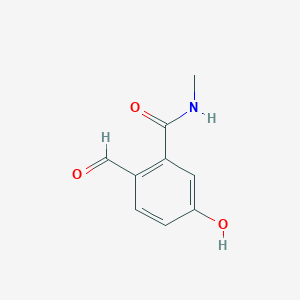
Triptycene-derived bisparaphenylene-34-crown-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triptycene-derived bisparaphenylene-34-crown-10 is a novel compound that has garnered significant interest in the field of chemistry due to its unique structural and functional properties. This compound is characterized by its ability to form stable complexes with various guest molecules, making it a valuable tool in supramolecular chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of triptycene-derived bisparaphenylene-34-crown-10 involves multiple steps, starting with the preparation of the triptycene coreThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Triptycene-derived bisparaphenylene-34-crown-10 undergoes various chemical reactions, including complexation, oxidation, and reduction. The compound is known to form stable 1:1 complexes with guest molecules such as paraquat and cyclobis(paraquat-p-phenylene) through charge transfer interactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of this compound are typically the stable complexes with guest molecules. These complexes are characterized by their unique structural and electronic properties, which are of interest in various scientific applications .
Wissenschaftliche Forschungsanwendungen
Triptycene-derived bisparaphenylene-34-crown-10 has a wide range of scientific research applications. In chemistry, it is used as a host molecule in supramolecular chemistry to study host-guest interactions. In biology, the compound’s ability to form stable complexes with biologically relevant molecules makes it a potential tool for drug delivery and molecular recognition studies. In medicine, the compound’s unique properties are being explored for use in diagnostic imaging and therapeutic applications. In industry, this compound is used in the development of advanced materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of triptycene-derived bisparaphenylene-34-crown-10 involves the formation of stable complexes with guest molecules through charge transfer interactions. The molecular targets and pathways involved in these interactions are primarily related to the electronic properties of the bipyridinium ring and the crown ether moieties. These interactions result in the stabilization of the guest molecules within the host framework, leading to unique structural and functional properties .
Vergleich Mit ähnlichen Verbindungen
Triptycene-derived bisparaphenylene-34-crown-10 is unique compared to other similar compounds due to its ability to form stable complexes with a wide range of guest molecules. Similar compounds include other crown ethers and triptycene derivatives, but they often lack the same level of stability and versatility in complex formation. The unique combination of the triptycene core and the crown ether moieties in this compound provides it with distinct advantages in supramolecular chemistry and related fields .
Eigenschaften
Molekularformel |
C56H56O10 |
|---|---|
Molekulargewicht |
889.0 g/mol |
IUPAC-Name |
4,7,10,13,16,29,32,35,38,41-decaoxaundecacyclo[42.6.6.619,26.23,42.217,28.02,43.018,27.020,25.045,50.051,56.061,66]hexahexaconta-2,17,20,22,24,27,42,45,47,49,51,53,55,57,59,61,63,65-octadecaene |
InChI |
InChI=1S/C56H56O10/c1-2-10-38-37(9-1)49-39-11-3-4-12-40(39)50(38)54-46-18-17-45(53(49)54)63-33-29-59-25-21-57-23-27-61-31-35-65-47-19-20-48(66-36-32-62-28-24-58-22-26-60-30-34-64-46)56-52-43-15-7-5-13-41(43)51(55(47)56)42-14-6-8-16-44(42)52/h1-20,49-52H,21-36H2 |
InChI-Schlüssel |
KHEZBNSZLCNPEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC2=C3C4C5=CC=CC=C5C(C3=C(C=C2)OCCOCCOCCOCCOC6=C7C8C9=CC=CC=C9C(C7=C(C=C6)OCCOCCO1)C1=CC=CC=C81)C1=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


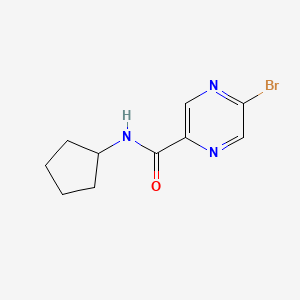
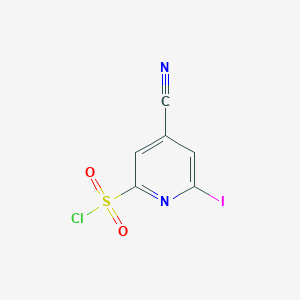
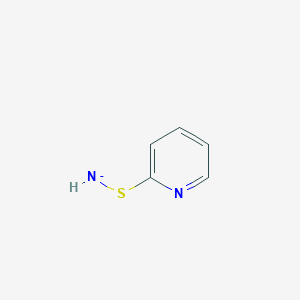
![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)

![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)





